Home > Products > Screening Compounds P62743 > 1-methyl-4-[2-(3-methylphenoxy)butanoyl]piperazine
1-methyl-4-[2-(3-methylphenoxy)butanoyl]piperazine -

1-methyl-4-[2-(3-methylphenoxy)butanoyl]piperazine

Catalog Number: EVT-6107151
CAS Number:
Molecular Formula: C16H24N2O2
Molecular Weight: 276.37 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-(3-Chlorophenyl)-4-(4-(((2,3-dihydro-1H-inden-5-yl)oxy)methyl)phenethyl)piperazine

  • Compound Description: This compound is a piperazine derivative that has been structurally characterized by X-ray crystallography. The study focuses on its crystal structure and does not provide information on its biological activity. []

Ethyl 4-{[5-(adamantan-1-yl)-2-sulfanylidene-2,3-dihydro-1,3,4-oxadiazol-3-yl]methyl}piperazine-1-carboxylate

  • Compound Description: This compound is another structurally characterized piperazine derivative. []

1-Methyl-4-(2′-aminophenyl)-1,2,3,6-tetrahydropyridine (2′-NH2-MPTP)

  • Compound Description: 2′-NH2-MPTP is an analog of the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) known to deplete brain serotonin and norepinephrine in mice without affecting striatal dopamine. Studies demonstrate similar neurotoxic effects in rats, specifically causing significant depletions in serotonin and norepinephrine levels in the frontal cortex and hippocampus. [, , ]

1-Methyl-4-(2′-methylphenyl)-1,2,3,6-tetrahydropyridine (2′-CH3-MPTP)

  • Compound Description: 2′-CH3-MPTP is another analog of MPTP that, unlike 2′-NH2-MPTP, does not exhibit neurotoxicity in rats at doses known to cause striatal dopamine depletion in mice. [, , ]

1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines

  • Compound Description: This group of compounds was designed to improve upon the dopamine transporter (DAT) affinity and metabolic stability of a lead compound, JJC8-091 (1-(4-(2-((bis(4-fluorophenyl)methyl)sulfinyl)ethyl)-piperazin-1-yl)-propan-2-ol), which showed potential as an atypical DAT inhibitor for psychostimulant use disorders. []
  • Compound Description: KB-2796 is a calcium channel blocker that has been investigated for its effects on free fatty acid liberation in ischemic brain injury in rats. [] Studies have also explored its absorption, distribution, metabolism, and excretion (ADME) profile in rats. [] KB-2796's placental transfer and mammary excretion have also been studied in rats. [] Additional research examined the impact of multiple oral administrations of KB-2796 on ADME and hepatic drug-metabolizing enzyme activities in rats. []

1-Methyl-4-[2-aryl-1-diazenyl]piperazines

  • Compound Description: This is a series of triazene derivatives synthesized and characterized using spectroscopic methods like 1H and 13C NMR, IR spectroscopy, and elemental analysis. These compounds have a triazene moiety directly linked to the piperazine ring. []

Ethyl 4-[2-aryl-1-diazenyl]-1-piperazinecarboxylates

    1-(2-(bis-(4-fluorophenyl)-methoxy)ethyl)-4-(3-phenylpropyl)piperazine) dihydrochloride (GBR 12909)

    • Compound Description: GBR 12909 is a selective dopamine reuptake inhibitor, demonstrating efficacy in reversing motor deficits in MPTP-treated marmosets, a model for Parkinson's disease. []

    (‐)‐1‐(3‐methyl‐2‐butenyl)‐4‐[2‐(3‐hydroxyphenyl)‐1‐phenylethyl]piperazine

    • Compound Description: This compound and its enantiomer were investigated for their analgesic and pharmacological activities. The (S)(+) isomers exhibited greater analgesic potency compared to their (R)(-) counterparts and racemic mixtures. []

    1-[Bis(4-fluorophenyl)methyl]-4-[2-(2-methylphenoxy)ethyl]piperazine

    • Compound Description: This compound is a structurally characterized piperazine derivative. The crystal structure provides information about its conformation and intermolecular interactions. []

    Bis[ethyl(2R,3R)-3-[(S)-methyl-1-[4-(2,3,4-tri-methoxy-phenyl-methyl) piperazine-1-ylcarbonyl]butyl-carbonyl]oxiran-2-carboxylat e]sulfate (NCO-700)

    • Compound Description: NCO-700 is a synthetic protease inhibitor that has shown promise in suppressing myocardial protein degradation under hypoxic conditions. It inhibits calcium-activated neutral protease and cathepsin B. []

    1-[(Diphenylphosphino)methyl]-4- (2-pyridyl)piperazine (L1)

    • Compound Description: L1 is a polydentate phosphine ligand used in coordination chemistry. It forms complexes with transition metals like silver(I) and iron(0), which have been structurally characterized. []
    • Compound Description: 14C-T-1982 is a radiolabeled cephamycin antibiotic used to study its distribution in mice using whole-body autoradiography. []
    • Compound Description: These four compounds are arylpiperazine derivatives of 3-methyl-5-spirofluorenehydantoin. They were studied using crystal structure analysis and induced-fit docking studies to investigate their potential as P-gp inhibitors. []

    2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride (K-604)

    • Compound Description: K-604 is a potent and selective acyl-CoA: cholesterol O-acyltransferase-1 (ACAT-1) inhibitor with improved aqueous solubility and oral absorption compared to its predecessor. It is designed to treat diseases involving ACAT-1 overexpression. []

    17. 4,4-(1e,1e)-1,1-(Ethane-1,2-Diylbis(Azan-1-Yl-1ylidene))Bis(5-Methyl-2-Phenyl-2,3-Dihydro-1h-Pyrazol-3-Ol) (H2BuEtP)* Compound Description: H2BuEtP is an organic extractant studied for its ability to extract multiple metals, including cadmium, iron, nickel, and lead, from aqueous solutions in the presence of auxiliary complexing agents. [, ] * Relevance: Though not directly related to 1-methyl-4-[2-(3-methylphenoxy)butanoyl]piperazine in a biological context, the research on H2BuEtP highlights the diverse applications of organic compounds in analytical chemistry and separation science.

    • Compound Description: This compound is a novel ligand designed for the synthesis of metal chelates with potential antifungal activity. The ligand and its metal complexes with Cu(II), Ni(II), Co(II), Mn(II), and Zn(II) were characterized and their antifungal activity assessed. []

    (3RS)-4-(2-Allyl-3,5-dimethylphenyl)-1-benzyl-3-phenylpiperazine-2,5-dione (IIId)

    • Compound Description: (IIId) is a multiply substituted cyclic dipeptide synthesized through a versatile stepwise approach involving the construction of the piperazine-2,5-dione ring. Its structure was characterized using X-ray crystallography, revealing a boat conformation for the piperazine-2,5-dione ring and distinct conformations for the allyl groups in the two independent molecules within the asymmetric unit. []

    2-(((3-mercapto-5-methyl-4H-1,2,4-triazole-4-yl)imino)methyl)benzoic acid salts

    • Compound Description: This series of compounds represents a collection of novel salts derived from 2-(((3-mercapto-5-methyl-4H-1,2,4-triazole-4-yl)imino)methyl)benzoic acid. These salts were synthesized and characterized using various techniques, including 1H NMR spectroscopy, LC-MS, and elemental analysis, with the goal of identifying potentially bioactive compounds for future pharmacological research. []
    • Compound Description: These compounds are a group of substances studied as potential beta-adrenergic receptor antagonists. Their physicochemical properties, including melting point, IR, UV spectra, solubility, and surface activity, were investigated. [, ]

    1-Methyl-4-[4-(7-chloro-4-quinolyl-[3-14C]-amino)benzoyl]piperazine (V)

    • Compound Description: Compound V is a radiolabeled piperazine derivative designed for pharmacokinetic and pharmacodynamic evaluations. Its synthesis was achieved through a multistep process involving a modified Claisen ester condensation reaction. []

    2-Methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][1,5]benzodiazepine

    • Compound Description: This compound is a thienobenzodiazepine derivative. A method for producing it in pure form and a method for obtaining a polymorphic form by crystallization are described. []
    • Compound Description: This piperazine derivative is noted for its anticancer, antibacterial, and low-toxicity properties. Its binding characteristics to bovine serum albumin (BSA) were investigated using various spectroscopic methods and molecular modeling. []

    1-[Bis(4-fluorophenyl)methyl]-4-[(2Z)-3-phenylprop-2-en-1-yl]piperazine-1,4-diium dichloride hemihydrate

    • Compound Description: This compound is a piperazine derivative that has been structurally characterized using X-ray crystallography, providing insights into its conformation, hydrogen bonding patterns, and crystal packing. []

    1-[(4,6-dimethyl-5-pyrimidinyl)carbonyl]-4-[4-[2-methoxy-1(R)-4-(trifluoromethyl)phenyl]ethyl-3(S)-methyl-1-piperazinyl]-4-methylpiperidine (Sch-417690/Sch-D)

    • Compound Description: Sch-417690/Sch-D is a potent, selective, and orally bioavailable CCR5 antagonist developed as an HIV-1 inhibitor. It exhibits excellent receptor selectivity and oral bioavailability in preclinical models. []

    2‐(4‐Chloro‐3‐methylphenoxy)‐3‐(4‐chlorophenyl)‐5‐methyl‐8,9,10,11‐tetrahydro‐1‐benzothieno[2′,3′:2,3]pyrido[4,3‐d]pyrimidin‐4(3H)‐one dichloromethane solvate

    • Compound Description: This compound is a complex heterocyclic system that includes a chloro-substituted phenoxy group. []

    3-[4-(4-fluorophenyl)piperazin-1-ylmethyl]-5-methyl-1,3-benzoxazol-2(3H)-one and 3-[4-(2-fluorophenyl)piperazin-1-ylmethyl]-5-methyl-1,3-benzoxazol-2(3H)-one

    • Compound Description: These two compounds are benzoxazolinone derivatives containing a piperazine ring substituted with a fluorophenyl group. []

    3-(1-Adamantyl)-1-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-4-methyl-1H-1,2,4-triazole-5(4H)-thione

    • Compound Description: This compound is a triazoline-3-thione derivative with substituted piperazine and adamantyl groups. []

    1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazines

    • Compound Description: This group includes eleven synthesized compounds with variations in the substituents on the phenyl ring. Their spectral properties were studied using Hammett substituent constants and linear regression analysis. []

    (Z)-2-(2-bromophenyl)-3-{[4-(1-methyl-piperazine)amino]phenyl}acrylonitrile (DG172)

    • Compound Description: DG172 is a potent and selective PPARβ/δ inverse agonist with oral bioavailability. It demonstrated efficacy in inhibiting the agonist-induced activity of PPARβ/δ and downregulating the expression of the PPARβ/δ target gene Angptl4. []

    cis-3,4-dihydroxy-2-(3-methyl-butanoyl)-5-(3-methylbutyl)-4-(4-methylpentanoyl)cyclopent-2-en-1-one and its enantiomers

    • Compound Description: The invention provides cis-3,4-dihydroxy-2-(3-methyl-butanoyl)-5-(3-methylbutyl)-4-(4-methylpentanoyl)cyclopent-2-en-1-one, its substantially enantiomerically pure compositions, salts, and crystalline forms. The derivatives include (+) -(4S, 5R) -3,4-dihydroxy-2- (3-methyl-butanoyl)-5-(3-methylbutyl)-4-(4-methylpentanoyl)cyclopent-2-en-1-one and (-) -(4S, 5R)-3,4-dihydroxy-2-(3-methyl-butanoyl)-5-(3-methylbutyl)-4-(4-methylpentanoyl) cyclopent-2-en-1-one. The compounds are of interest for their PPARy and GPR120 activation, inflammation inhibition, and potential for treating metabolic disorders like diabetes. []

    3‐[4‐(2‐Chlorophenyl)piperazinomethyl]‐5‐methyl‐1‐benzoxazolin‐2(3H)‐one

    • Compound Description: This compound is a benzoxazolinone derivative with a (chlorophenyl)piperazinomethyl substituent. []

    12-{[4-(2-Fluorophenyl)piperazin-1-yl]methyl}-9α-hydroxy-4,8-dimethyl-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one

    • Compound Description: This compound, derived from 9α-hydroxyparthenolide, features a complex multicyclic structure incorporating a (fluorophenyl)piperazine moiety. []

    (E)-3-(2-Ethoxyphenyl)-1-{4-[(2-fluorophenyl)(4-fluorophenyl)methyl]piperazin-1-yl}prop-2-en-1-one

    • Compound Description: This compound features a piperazine ring substituted with a (fluorophenyl)(4-fluorophenyl)methyl group and an (ethoxyphenyl)prop-2-en-1-one group. []

    1-(4-substituted)-2-(−4-(piperazine-1-yl) bis-thiazole-5-yl) 2-methyl-4-nitro-1h-imidazole-1-yl) ethanone derivatives

    • Compound Description: This series of compounds incorporates a piperazine moiety within a larger framework containing thiazole and imidazole rings. The compounds were synthesized and evaluated for their anti-inflammatory activity. []

    3-(Adamantan-1-yl)-4-ethyl-1-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-1H-1,2,4-triazole-5(4H)-thione

    • Compound Description: This compound incorporates a piperazine ring with a methoxyphenyl substituent into a triazole-thione framework. []
    • Compound Description: PB28 is a high-affinity σ2 receptor ligand, and its fluorescent derivatives were synthesized to study its uptake and localization in pancreatic tumor cells. []

    1-methyl-4-phenylpyridinium (MPP+)

    • Compound Description: MPP+ is a toxic metabolite of MPTP, known to cause mitochondrial dysfunction and dopaminergic neurotoxicity. [, ]

    Trimethyl(1‐methyl‐4‐phenylpiperazine‐N1)aluminium

    • Compound Description: This compound is an organoaluminum complex where the aluminum atom coordinates to the nitrogen atom of 1-methyl-4-phenylpiperazine. []

    1-(3-Methyl-1-phenyl-1H-pyrazole-5-yl)piperazine

    • Compound Description: This compound is a key intermediate in the synthesis of Teneligliptin, a drug used for treating Type 2 Diabetes. []

    Properties

    Product Name

    1-methyl-4-[2-(3-methylphenoxy)butanoyl]piperazine

    IUPAC Name

    2-(3-methylphenoxy)-1-(4-methylpiperazin-1-yl)butan-1-one

    Molecular Formula

    C16H24N2O2

    Molecular Weight

    276.37 g/mol

    InChI

    InChI=1S/C16H24N2O2/c1-4-15(20-14-7-5-6-13(2)12-14)16(19)18-10-8-17(3)9-11-18/h5-7,12,15H,4,8-11H2,1-3H3

    InChI Key

    HWUHUXWBQZSKOH-UHFFFAOYSA-N

    SMILES

    CCC(C(=O)N1CCN(CC1)C)OC2=CC=CC(=C2)C

    Canonical SMILES

    CCC(C(=O)N1CCN(CC1)C)OC2=CC=CC(=C2)C

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.